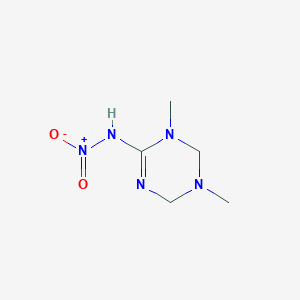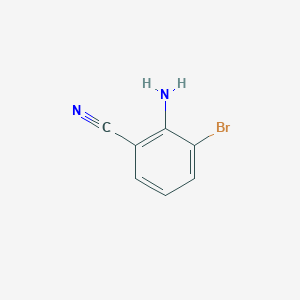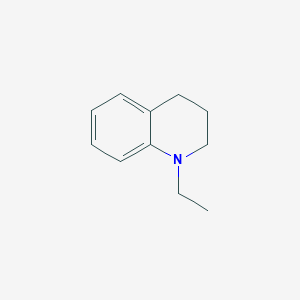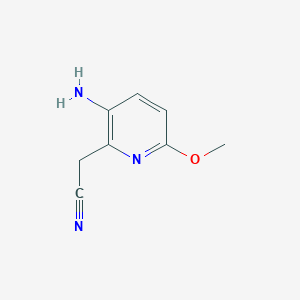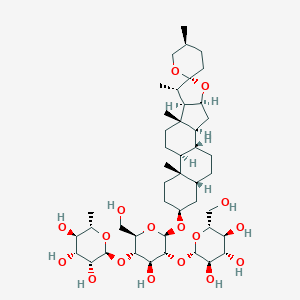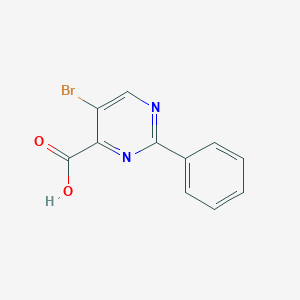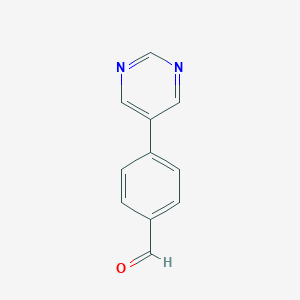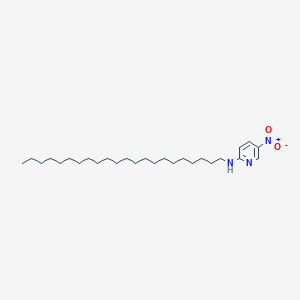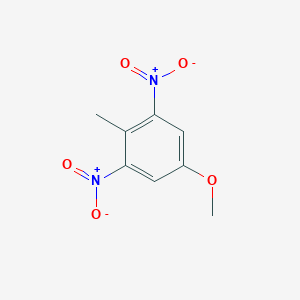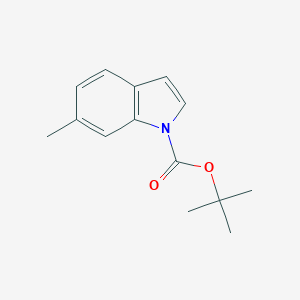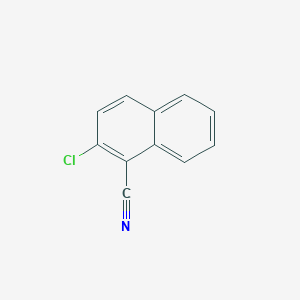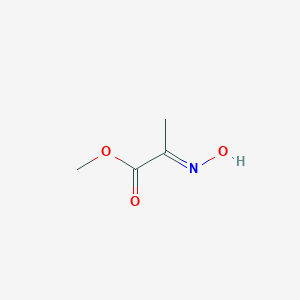
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one
描述
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is an organic compound with the molecular formula C4H7NO3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a hydroxyimino group, and the carboxyl group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(hydroxyimino)-, methyl ester can be achieved through several methods. One common approach involves the reaction of propanoic acid with hydroxylamine to form the hydroxyimino derivative, followed by esterification with methanol. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(hydroxyimino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, precise control of reaction temperatures, and the use of advanced catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which propanoic acid, 2-(hydroxyimino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active hydroxyimino derivative, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester: Similar structure but with a hydroxy group instead of a hydroxyimino group.
Propanoic acid, 2-oxo-, methyl ester: Contains an oxo group instead of a hydroxyimino group.
Propanoic acid, 2-methyl-, methyl ester: Features a methyl group on the second carbon instead of a hydroxyimino group.
Uniqueness
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl (2E)-2-hydroxyiminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGQCNCLMAZCH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


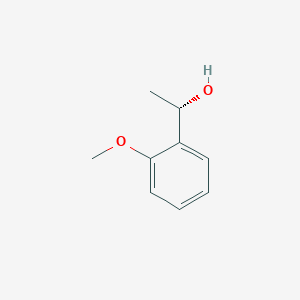
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

